molecular formula C11H8BrClN2 B13450650 2-(2-Bromophenyl)-4-chloro-6-methylpyrimidine

2-(2-Bromophenyl)-4-chloro-6-methylpyrimidine

Cat. No.: B13450650
M. Wt: 283.55 g/mol
InChI Key: KMRMMBLLSNJKMK-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4-chloro-6-methylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of a bromophenyl group at position 2, a chlorine atom at position 4, and a methyl group at position 6 on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4-chloro-6-methylpyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4-chloro-6-methylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

2-(2-Bromophenyl)-4-chloro-6-methylpyrimidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active pyrimidines.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4-chloro-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromophenyl, chloro, and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)-4-chloropyrimidine
  • 2-(2-Bromophenyl)-6-methylpyrimidine
  • 4-Chloro-6-methylpyrimidine

Uniqueness

2-(2-Bromophenyl)-4-chloro-6-methylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C11H8BrClN2

Molecular Weight

283.55 g/mol

IUPAC Name

2-(2-bromophenyl)-4-chloro-6-methylpyrimidine

InChI

InChI=1S/C11H8BrClN2/c1-7-6-10(13)15-11(14-7)8-4-2-3-5-9(8)12/h2-6H,1H3

InChI Key

KMRMMBLLSNJKMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2Br)Cl

Origin of Product

United States

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